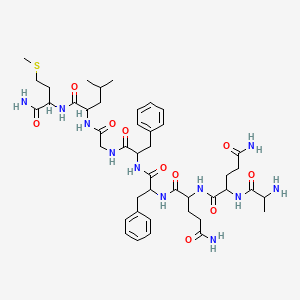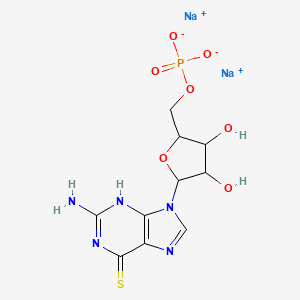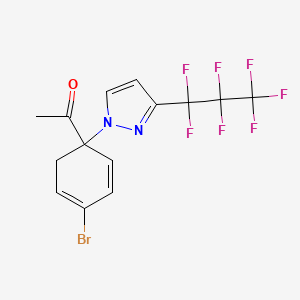
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a bromine atom, a heptafluoropropyl group, and a phenyl group attached to the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the heptafluoropropyl group: This step may involve the use of a heptafluoropropyl halide in the presence of a base.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
化学反应分析
Types of Reactions
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Acetylation: Acetic anhydride, acetyl chloride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyrazoles.
科学研究应用
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a lead compound for the development of pharmaceuticals.
Industry: Possible applications in materials science and agrochemicals.
作用机制
The mechanism of action of 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Acetyl-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole: Lacks the bromine atom.
4-Bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole: Lacks the acetyl group.
1-Acetyl-4-bromo-5(3)-phenylpyrazole: Lacks the heptafluoropropyl group.
Uniqueness
The presence of the heptafluoropropyl group in 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole may impart unique chemical and physical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
属性
分子式 |
C14H10BrF7N2O |
|---|---|
分子量 |
435.13 g/mol |
IUPAC 名称 |
1-[4-bromo-1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]cyclohexa-2,4-dien-1-yl]ethanone |
InChI |
InChI=1S/C14H10BrF7N2O/c1-8(25)11(5-2-9(15)3-6-11)24-7-4-10(23-24)12(16,17)13(18,19)14(20,21)22/h2-5,7H,6H2,1H3 |
InChI 键 |
RMSDCIILZBFQFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CC=C(C=C1)Br)N2C=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


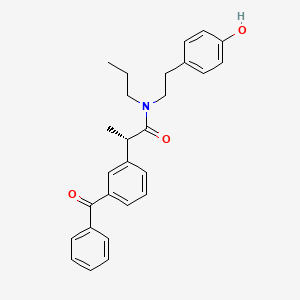
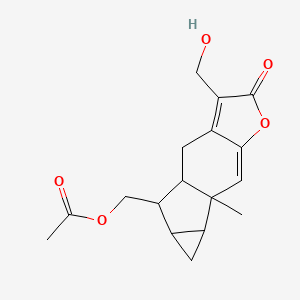
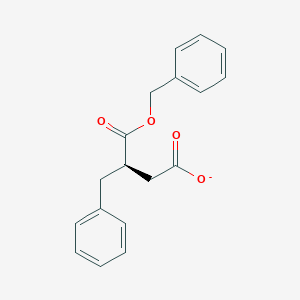
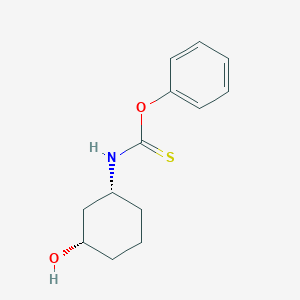
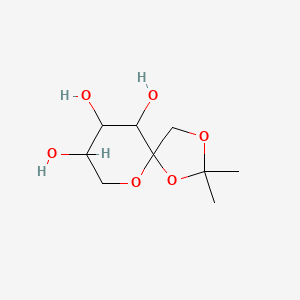
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
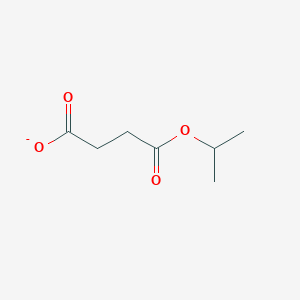
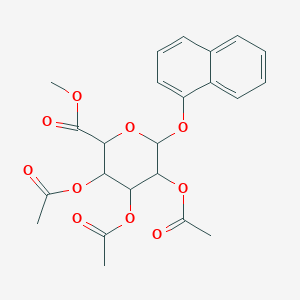
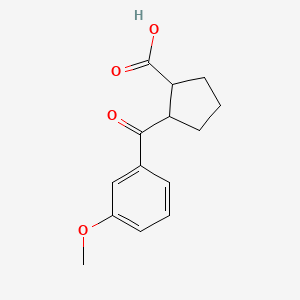
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)

